N-butyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
Description
N-butyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative characterized by a sulfamoyl group substituted with a 4-ethoxyphenyl and methyl moiety, along with an N-butyl carboxamide side chain. Thiophene-based compounds are widely explored in medicinal and agrochemical research due to their versatile pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .
Properties
IUPAC Name |
N-butyl-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S2/c1-4-6-12-19-18(21)17-16(11-13-25-17)26(22,23)20(3)14-7-9-15(10-8-14)24-5-2/h7-11,13H,4-6,12H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOVARZBMUYWTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(C=CS1)S(=O)(=O)N(C)C2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene core, followed by the introduction of the butyl group, the ethoxyphenyl group, and the sulfamoyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-butyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the thiophene ring or the attached functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under specific conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted thiophene derivatives.
Scientific Research Applications
N-butyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific diseases.
Industry: The compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N-butyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Comparative Insights
Carboxamide Side Chain Variations :
- The target compound’s N-butyl group (C₄ chain) contrasts with Analog 1’s cycloheptyl group. The latter’s steric bulk may reduce membrane permeability but enhance selectivity for larger binding pockets .
- Analog 2’s 4-chlorophenyl carboxamide introduces halogen-mediated hydrophobic interactions, which are absent in the ethoxy-containing target compound .
Sulfamoyl/Sulfonyl Group Differences: The target compound’s sulfamoyl group (N-bound) differs from Analog 2’s sulfonyl group (S-bound).
Electron-Donating vs. In contrast, Analog 2’s 4-chlorophenyl group is electron-withdrawing, which may alter charge distribution at the binding site .
Biological Activity
N-butyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a complex organic compound belonging to the thiophene derivatives class, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
Key Characteristics:
- CAS Number: 1251675-69-0
- Molecular Weight: 446.5 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound is believed to modulate enzyme activity and influence cellular pathways through binding to receptors or enzymes involved in various physiological processes.
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the thiophene structure can enhance antibacterial efficacy against various pathogens. The compound's ability to inhibit bacterial growth may be linked to its structural features, particularly the presence of electron-withdrawing groups which enhance its reactivity and interaction with microbial targets.
Anticancer Potential
This compound has been investigated for its anticancer properties. In vitro studies have demonstrated its capability to induce apoptosis in cancer cell lines, suggesting potential as a chemotherapeutic agent. The compound's mechanism may involve the disruption of cellular signaling pathways critical for cancer cell survival and proliferation.
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of xanthine oxidase, a target for gout treatment, by preventing uric acid production. This suggests a potential application in managing hyperuricemia and related disorders.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria with minimal cytotoxicity in mammalian cell lines. |
| Anticancer Studies | Induced apoptosis in breast cancer cell lines with IC50 values indicating potent activity compared to standard chemotherapeutics. |
| Enzyme Inhibition | Showed effective inhibition of xanthine oxidase with an IC50 value comparable to established inhibitors like allopurinol. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
